3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid
Description
The compound 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid features a benzofuran core substituted with a methyl group at position 3, a carboxylic acid at position 2, and a sulfamoyl group at position 5 linked to a 3-methylphenyl moiety.
Properties
IUPAC Name |
3-methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-4-3-5-12(8-10)18-24(21,22)13-6-7-15-14(9-13)11(2)16(23-15)17(19)20/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGUYQPNSXTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic Acid (CAS 728898-85-9)
- Structural Differences : Replaces the sulfamoyl group with a 3-oxobutyl chain at position 5.
- Molecular Weight: 246.26 g/mol (vs. ~341.37 g/mol for the target compound, estimated based on formula C₁₈H₁₇NO₅S).
- Physicochemical Impact : The oxobutyl group increases hydrophobicity, reducing water solubility compared to the sulfamoyl-containing target compound .
- Applications : Likely used in organic synthesis intermediates, whereas the sulfamoyl group in the target compound may enhance binding to biological targets.
3-Methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxylic Acid
- Structural Differences : Substitutes the 3-methylphenylsulfamoyl group with a morpholine-sulfonyl moiety.
- Molecular Weight : 325.34 g/mol.
- Physicochemical Impact : The morpholine ring introduces a polar amine, improving water solubility compared to the target compound’s lipophilic 3-methylphenyl group .
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic Acid (CAS 1178181-16-2)
- Structural Differences : Replaces the sulfamoyl-phenyl group with a methanesulfonylmethyl chain.
- Molecular Weight : 254.26 g/mol.
3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic Acid (CAS 920849-78-1)
- Structural Differences : Incorporates a thiophene ring and an amide linkage instead of the sulfamoyl group.
- Molecular Weight : 377.4 g/mol.
Structural and Functional Analysis Table
| Compound Name | Core Structure | Position 5 Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzofuran | 3-Methylphenylsulfamoyl | ~341.37 | Moderate polarity, H-bond donor/acceptor |
| 3-Methyl-5-(3-oxobutyl)-... | Benzofuran | 3-Oxobutyl | 246.26 | Hydrophobic, synthetic intermediate |
| 3-Methyl-5-(morpholine-4-sulfonyl)-... | Benzofuran | Morpholine-sulfonyl | 325.34 | Enhanced solubility, amine functionality |
| 3-(Methanesulfonylmethyl)-... | Benzofuran | Methanesulfonylmethyl | 254.26 | Low steric hindrance, improved permeability |
| 3-(3-Methyl-1-benzofuran-2-amido)-... | Benzofuran-thiophene | Phenylthiophene-amide | 377.40 | Aromatic stacking, amide H-bonding |
Biological Activity
3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid is a complex organic compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives , characterized by the presence of a benzofuran core, a sulfamoyl group, and a carboxylic acid moiety. The IUPAC name is this compound. Its molecular formula is , and it exhibits unique chemical properties due to the functional groups present.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling, potentially influencing processes like apoptosis and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the S and G2/M phases, thereby inhibiting cancer cell proliferation.
Case Studies
- Study on Cancer Cell Lines : In a study involving A549 (lung cancer) and MCF7 (breast cancer) cell lines, treatment with the compound resulted in significant cytotoxicity as measured by MTT assays. Morphological changes indicative of apoptosis were observed under microscopy.
- Mechanistic Insights : Further investigations revealed that the compound activates caspases involved in apoptosis and alters the expression of key regulatory proteins such as Bcl-2.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-phenylisoxazole | Lacks sulfamoyl group | Moderate antimicrobial activity |
| 5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid | Similar structure without methyl group | Lower anticancer efficacy |
| 3-Methyl-1-benzofuran-2-carboxylic acid | Lacks sulfamoyl group | Minimal biological activity |
Research Applications
The diverse biological activities of this compound make it a valuable candidate for various research applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.
- Material Science : The compound's unique properties can be explored in the synthesis of new materials or dyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
